molecular formula C16H29NO3 B5623837 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methylcyclopentyl)carbonyl]-4-piperidinol

(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methylcyclopentyl)carbonyl]-4-piperidinol

Cat. No. B5623837
M. Wt: 283.41 g/mol
InChI Key: FJKSOEDAJRVGHF-CZUORRHYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves complex reactions that control stereochemistry and functional group introduction. A method demonstrating the diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols showcases techniques relevant to producing compounds with specific stereochemical configurations (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

Investigations into the molecular structure of piperidine derivatives often employ crystallography and computational methods. For instance, the study of the crystal structure, DFT calculations, and Hirshfeld surface analysis of a chloro-methyl-substituted piperidinone compound provides insights into the molecular shape and intermolecular interactions (Arulraj et al., 2019).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. A study on the electrophilic substitution reactions and dethioacetalization of semicyclic dithioacetals offers a glimpse into the chemical behavior of piperidine-based compounds (Birk & Voss, 1996).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in organic synthesis. The characterization of a methoxy-substituted piperidinone demonstrates the determination of these properties through X-ray crystallography and spectroscopic methods (Gayathri et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of piperidine derivatives in organic synthesis and medicinal chemistry. For example, the synthesis and reactivity studies of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives explore the influence of different functional groups on the molecule's behavior (Ibenmoussa et al., 1998).

properties

IUPAC Name

[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-(1-methylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-13-12-17(10-8-16(13,19)9-11-20-3)14(18)15(2)6-4-5-7-15/h13,19H,4-12H2,1-3H3/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKSOEDAJRVGHF-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)C2(CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2(CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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